molecular formula C10H16O2 B15209813 5-Methoxyoctahydro-4,7-methano-2-benzofuran CAS No. 6319-16-0

5-Methoxyoctahydro-4,7-methano-2-benzofuran

Katalognummer: B15209813
CAS-Nummer: 6319-16-0
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: VIRYONDQGWBPDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxyoctahydro-4,7-methanoisobenzofuran is a chemical compound with the molecular formula C10H16O2 It is known for its unique structure, which includes a methoxy group attached to an octahydro-4,7-methanoisobenzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyoctahydro-4,7-methanoisobenzofuran typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For example, the reaction of a methoxy-substituted cyclohexanone with a dienophile can yield the desired compound through a Diels-Alder reaction .

Industrial Production Methods

Industrial production of 5-Methoxyoctahydro-4,7-methanoisobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxyoctahydro-4,7-methanoisobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-Methoxyoctahydro-4,7-methanoisobenzofuran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Methoxyoctahydro-4,7-methanoisobenzofuran involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate specific pathways involved in cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methoxyoctahydro-4,7-methanoisobenzofuran is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

6319-16-0

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

8-methoxy-4-oxatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C10H16O2/c1-11-10-3-6-2-7(10)9-5-12-4-8(6)9/h6-10H,2-5H2,1H3

InChI-Schlüssel

VIRYONDQGWBPDM-UHFFFAOYSA-N

Kanonische SMILES

COC1CC2CC1C3C2COC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.